molecular formula C14H15Cl2NO2S B6495516 8-(3,4-dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351612-02-6

8-(3,4-dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B6495516
CAS No.: 1351612-02-6
M. Wt: 332.2 g/mol
InChI Key: VJPQSGLDMIRWIX-UHFFFAOYSA-N
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Description

8-(3,4-Dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and sulfur atoms in its structure, along with the dichlorobenzoyl group, contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine derivative.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced via an acylation reaction using 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine.

    Incorporation of Oxygen and Sulfur Atoms: The oxygen and sulfur atoms are incorporated through nucleophilic substitution reactions, using appropriate reagents like thionyl chloride and an alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dichlorobenzoyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Substituted benzoyl derivatives

Scientific Research Applications

8-(3,4-Dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(3,4-dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency. The compound may also modulate signaling pathways by affecting the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-(3,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives

Uniqueness

8-(3,4-Dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to the presence of both oxygen and sulfur atoms in its spirocyclic structure, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical properties and potential applications. Additionally, the dichlorobenzoyl group enhances its reactivity and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO2S/c15-11-2-1-10(9-12(11)16)13(18)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPQSGLDMIRWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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